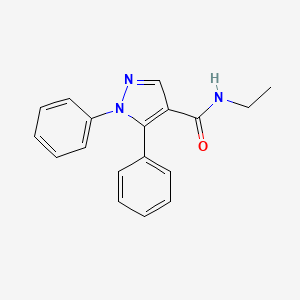

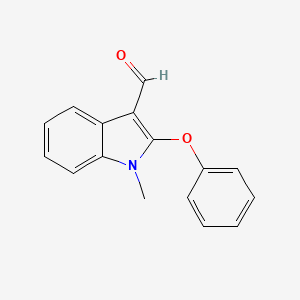

N-乙基-1,5-二苯基-1H-吡唑-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A huge variety of synthesis methods and synthetic analogues have been reported over the years .科学研究应用

合成与化学性质

杂环化合物的简便合成:该化合物已用于通过吡唑-5-胺衍生物和活化羰基的缩合简便合成新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物,表明其在杂环化学中的效用 (Ghaedi 等人,2015).

吡唑羧酰胺衍生物的合成:它是更广泛的吡唑羧酰胺衍生物类别的一部分,该衍生物已被合成用于各种应用中,包括作为潜在的杀线虫剂 (Zhao 等人,2017).

一锅多组分反应:该化合物参与一锅反应生成一类完全取代的吡唑并[3,4-b]吡啶-5-羧酰胺衍生物,强调了其在促进复杂化学反应中的作用 (Shaabani 等人,2009).

生物和药物研究

乙烯生物合成抑制:包括类似结构的吡嗪酰胺衍生物已被证明可以抑制植物中的乙烯生物合成。这表明在控制植物生长和果实成熟方面具有潜在应用 (Sun 等人,2017).

抗抑郁和抗惊厥活性:某些吡唑衍生物表现出显着的抗抑郁和抗惊厥活性,表明 N-乙基-1,5-二苯基-1H-吡唑-4-羧酰胺在神经药物开发中的潜力 (Abdel‐Aziz 等人,2009).

癌症研究中的细胞毒活性:结构相关的苯并[b][1,6]萘啶的羧酰胺衍生物已显示出对各种癌细胞系的细胞毒活性,表明该化合物在肿瘤学研究中的潜在相关性 (Deady 等人,2003).

农业应用

抗真菌活性:具有结构相似性的吡唑-4-甲酰肼衍生物已显示出显着的抗真菌作用,表明 N-乙基-1,5-二苯基-1H-吡唑-4-羧酰胺在保护农作物免受真菌病害方面的潜在农业应用 (Wang 等人,2020).

抗惊厥活性:3,5-二苯基-2-吡唑啉-1-羧酰胺等衍生物已被评估其抗惊厥活性,这可以为神经疾病的新治疗方法的开发提供信息 (Siddiqui 等人,2010).

作用机制

Target of Action

N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a derivative of pyrazole, a heterocyclic compound that exhibits a wide spectrum of biological properties Pyrazole derivatives have been found to interact with various targets in the body, including enzymes, receptors, and proteins, contributing to their diverse pharmacological effects .

Mode of Action

Pyrazole derivatives have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Biochemical Pathways

For example, inhibition of COX-2 by some pyrazole derivatives can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .

Pharmacokinetics

For instance, N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide has a molecular weight of 291.354, which is within the range generally considered favorable for oral bioavailability.

Result of Action

Based on the known activities of pyrazole derivatives, this compound may exert anti-inflammatory effects through the inhibition of cox-2

属性

IUPAC Name |

N-ethyl-1,5-diphenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-19-18(22)16-13-20-21(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWUOOACKHWONL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2823784.png)

![(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2823786.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2823789.png)

![1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2823790.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)

![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)